molecular formula C17H23N3O3 B11073285 N-[2-(1-adamantyloxy)ethyl]-5-nitropyridin-2-amine

N-[2-(1-adamantyloxy)ethyl]-5-nitropyridin-2-amine

Cat. No.: B11073285
M. Wt: 317.4 g/mol
InChI Key: ATBCNAXNERLQAW-UHFFFAOYSA-N
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Description

N-[2-(1-adamantyloxy)ethyl]-5-nitropyridin-2-amine is a synthetic organic compound characterized by the presence of an adamantane moiety, a nitro group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-adamantyloxy)ethyl]-5-nitropyridin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-amino-5-nitropyridine and 1-adamantanol.

    Formation of Intermediate: The intermediate N-[2-(1-adamantyloxy)ethyl]-2-aminopyridine is formed through a nucleophilic substitution reaction between 2-amino-5-nitropyridine and 1-adamantanol under basic conditions.

    Final Product: The intermediate is then subjected to further reactions, such as nitration, to introduce the nitro group at the desired position, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-adamantyloxy)ethyl]-5-nitropyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The adamantane moiety can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding amines and alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as alkyl halides, under basic conditions.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Reduction: N-[2-(1-adamantyloxy)ethyl]-5-aminopyridin-2-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Corresponding amines and alcohols.

Scientific Research Applications

N-[2-(1-adamantyloxy)ethyl]-5-nitropyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a molecular probe in biological systems.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[2-(1-adamantyloxy)ethyl]-5-nitropyridin-2-amine involves its interaction with specific molecular targets and pathways. The adamantane moiety enhances the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and proteins. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1-adamantyloxy)ethyl]-3,5-dimethoxybenzamide
  • N-[2-(1-adamantyloxy)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide
  • N-[2-(1-adamantyloxy)ethyl]-5-chlorothiophene-2-sulfonamide

Uniqueness

N-[2-(1-adamantyloxy)ethyl]-5-nitropyridin-2-amine is unique due to the presence of both the adamantane moiety and the nitro group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H23N3O3

Molecular Weight

317.4 g/mol

IUPAC Name

N-[2-(1-adamantyloxy)ethyl]-5-nitropyridin-2-amine

InChI

InChI=1S/C17H23N3O3/c21-20(22)15-1-2-16(19-11-15)18-3-4-23-17-8-12-5-13(9-17)7-14(6-12)10-17/h1-2,11-14H,3-10H2,(H,18,19)

InChI Key

ATBCNAXNERLQAW-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)OCCNC4=NC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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